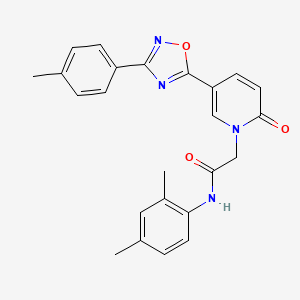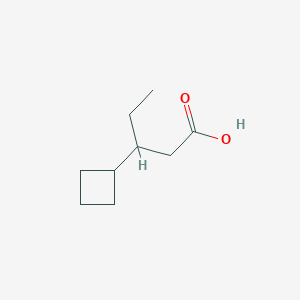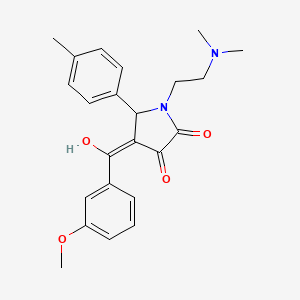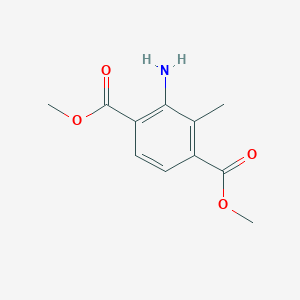![molecular formula C11H21N3O4 B2710214 N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C CAS No. 1997302-21-2](/img/structure/B2710214.png)
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as nitroarginine methyl ester (NAME) and is used as a potent inhibitor of nitric oxide synthase (NOS) enzymes.
Mechanism of Action
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C inhibits the activity of NOS enzymes by binding to the heme group present in the active site of the enzyme. This binding prevents the conversion of L-arginine to NO and citrulline, thus reducing the production of NO in the body. The inhibition of NO production by this compound leads to a decrease in vasodilation, platelet aggregation, and leukocyte adhesion, which are important physiological processes regulated by NO.
Biochemical and Physiological Effects:
The inhibition of NOS enzymes by this compound has several biochemical and physiological effects. It leads to a decrease in NO production, which results in vasoconstriction, increased platelet aggregation, and leukocyte adhesion. The decrease in NO production also affects the immune system, as NO plays a vital role in the regulation of immune function. The inhibition of NOS enzymes by this compound has been shown to have a protective effect in various diseases such as sepsis, stroke, and cancer.
Advantages and Limitations for Lab Experiments
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is a potent inhibitor of NOS enzymes, and its use in lab experiments has several advantages. It helps in the study of the role of NO in various physiological and pathological processes. The inhibition of NOS enzymes by this compound is reversible, which allows for the study of the effects of NO on various processes. However, the use of this compound has some limitations, as it can have off-target effects on other enzymes and proteins. It is important to use appropriate controls and concentrations of this compound to avoid these off-target effects.
Future Directions
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C has several potential future directions in scientific research. It can be used in the development of new therapies for various diseases such as cancer, stroke, and sepsis. The study of the role of NO in various physiological and pathological processes is an active area of research, and the use of this compound can help in the development of new treatments. Further research is needed to study the off-target effects of this compound on other enzymes and proteins, and to develop more specific inhibitors of NOS enzymes.
Synthesis Methods
The synthesis of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C involves the reaction of L-arginine with nitric oxide synthase inhibitors. The most commonly used method for the synthesis of this compound is the reaction of L-arginine with NG-methyl-L-arginine (L-NMMA) or NG-nitro-L-arginine methyl ester (L-NAME) in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound, which is a white crystalline compound.
Scientific Research Applications
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes. It is used as a potent inhibitor of NOS enzymes, which are responsible for the synthesis of NO in the body. The inhibition of NOS enzymes by this compound helps in the study of the role of NO in various diseases such as cardiovascular diseases, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)9-17-7-4-6-16-8-5-13-14-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUAPLLIWWJLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)


![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)
![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)